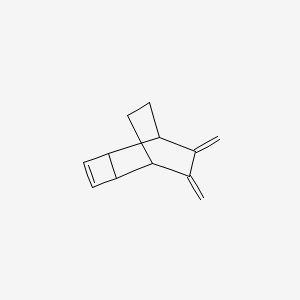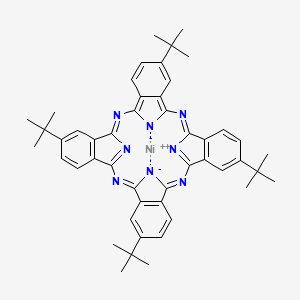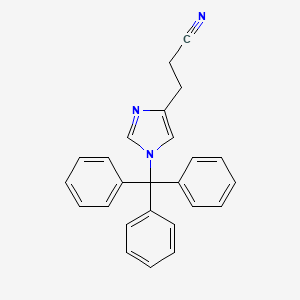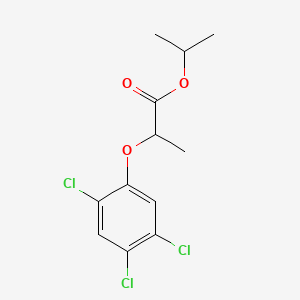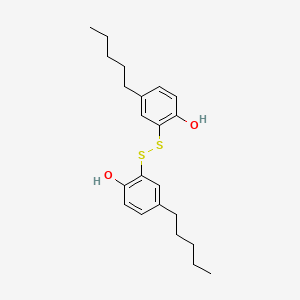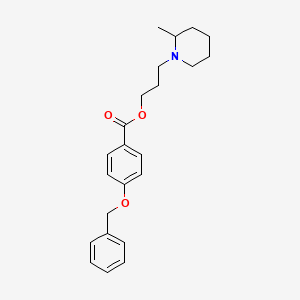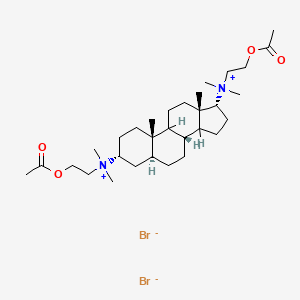
Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a steroid backbone and quaternary ammonium groups. It is often used in scientific research due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate typically involves multiple steps. The starting material is usually a steroid derivative, which undergoes a series of chemical reactions to introduce the quaternary ammonium groups and the acetate groups. Common reagents used in these reactions include dimethyl sulfate, bromine, and acetic anhydride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes. Large-scale reactors and precise control of reaction conditions are essential to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium groups can interact with negatively charged sites on proteins, altering their function. Additionally, the steroid backbone may modulate cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dichloride: Similar structure but with chloride ions instead of bromide.
Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, diiodide: Similar structure but with iodide ions instead of bromide.
Uniqueness
The uniqueness of Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
50588-19-7 |
|---|---|
Molekularformel |
C31H56Br2N2O4 |
Molekulargewicht |
680.6 g/mol |
IUPAC-Name |
2-acetyloxyethyl-[(3R,5S,8R,10S,13S,17R)-3-[2-acetyloxyethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C31H56N2O4.2BrH/c1-22(34)36-19-17-32(5,6)25-13-15-30(3)24(21-25)9-10-26-27-11-12-29(31(27,4)16-14-28(26)30)33(7,8)18-20-37-23(2)35;;/h24-29H,9-21H2,1-8H3;2*1H/q+2;;/p-2/t24-,25+,26-,27?,28?,29+,30-,31-;;/m0../s1 |
InChI-Schlüssel |
OMPGSJGRWUKRAF-MKPSAHPLSA-L |
Isomerische SMILES |
CC(=O)OCC[N+](C)(C)[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3C2CC[C@]4(C3CC[C@H]4[N+](C)(C)CCOC(=O)C)C)C.[Br-].[Br-] |
Kanonische SMILES |
CC(=O)OCC[N+](C)(C)C1CCC2(C(C1)CCC3C2CCC4(C3CCC4[N+](C)(C)CCOC(=O)C)C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


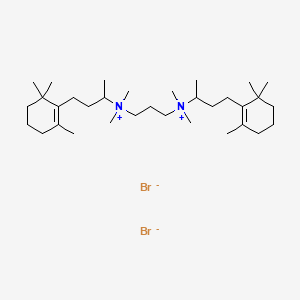
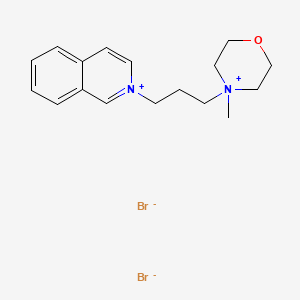
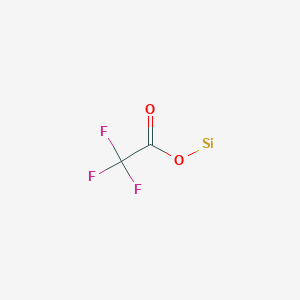
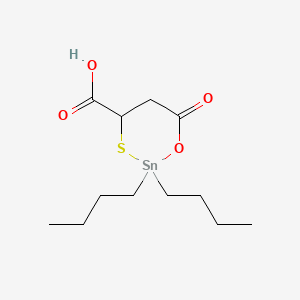
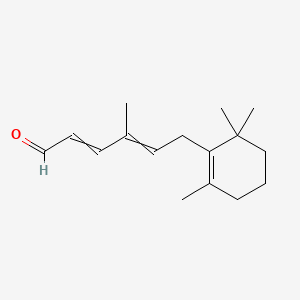
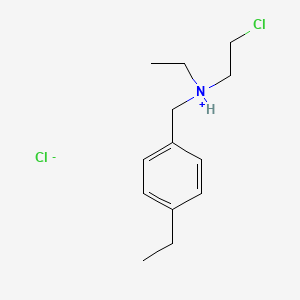
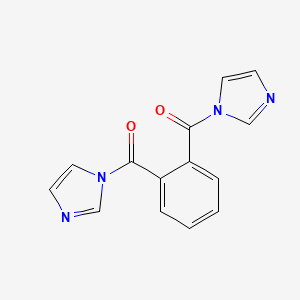
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
